2,4-Dimethoxypyrimidine

Description

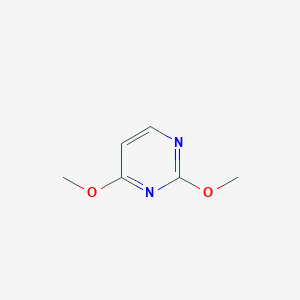

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVRHVMWBKFGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189017 | |

| Record name | 2,4-Dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3551-55-1 | |

| Record name | 2,4-Dimethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHOXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980K6DH82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine: Properties, Synthesis, and Applications

Introduction: 2,4-Dimethoxypyrimidine is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a multitude of biologically active molecules. As a derivative of uracil, a fundamental component of nucleic acids, its scaffold is recognized as a "privileged structure" in medicinal chemistry. The strategic placement of two methoxy groups on the pyrimidine ring significantly alters its electronic properties and reactivity, making it an exceptionally versatile building block for drug discovery and agrochemical development. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, reactivity, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structural Elucidation

This compound is a stable, colorless to light yellow liquid or low-melting solid at room temperature. Its structure is characterized by a pyrimidine ring substituted with two methoxy groups at the C2 and C4 positions. These electron-donating groups enrich the electron density of the aromatic ring, profoundly influencing its reactivity.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 2,4-Di-O-methyluracil | [PubChem][1] |

| CAS Number | 3551-55-1 | [PubChem][1] |

| Molecular Formula | C₆H₈N₂O₂ | [PubChem][1] |

| Molecular Weight | 140.14 g/mol | [PubChem][1] |

| Appearance | Colorless to light yellow liquid or solid | [ChemicalBook][2] |

| Melting Point | 17 °C | [ChemicalBook][2] |

| Boiling Point | 204-205 °C | [ChemicalBook][2] |

| Density | 1.1501 g/mL at 25 °C | [ChemicalBook][2] |

| Refractive Index (n20/D) | 1.502 | [Sigma-Aldrich][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [ChemicalBook][2] |

| InChI Key | KEVRHVMWBKFGLO-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | COC1=NC(=NC=C1)OC | [PubChem][1] |

Structural Representation

The structure of this compound is fundamental to understanding its chemical behavior.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Spectroscopic analysis confirms the structure of this compound and is essential for reaction monitoring and quality control.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the methoxy protons and the aromatic protons on the pyrimidine ring. The two methoxy groups typically appear as sharp singlets around 3.9-4.0 ppm. The C6-H proton appears as a doublet around 8.0-8.2 ppm, coupled to the C5-H proton, which in turn appears as a doublet around 6.0-6.2 ppm.

-

¹³C NMR (CDCl₃): The carbon spectrum shows signals for the two distinct methoxy carbons (around 54-55 ppm) and the four unique carbons of the pyrimidine ring (C2, C4, C5, and C6), typically in the range of 90-170 ppm. [SpectraBase][4]

-

Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion (M+) peak at m/z = 140, corresponding to the molecular weight of the compound. [PubChem][1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-O stretching frequencies for the methoxy groups, as well as C=N and C=C stretching vibrations associated with the pyrimidine ring. [PubChem][1]

Synthesis of this compound: A Validated Workflow

The most common and efficient laboratory synthesis of this compound starts from the readily available and inexpensive precursor, uracil (2,4-dihydroxypyrimidine). The synthesis is a robust two-step process involving chlorination followed by nucleophilic substitution.

Caption: Two-step synthesis workflow for this compound from Uracil.

Experimental Protocol: Step 1 - Synthesis of 2,4-Dichloropyrimidine

Causality: This step converts the hydroxyl groups of uracil, which are poor leaving groups, into chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr). Phosphorus oxychloride (POCl₃) or a combination of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC) are effective chlorinating agents for this transformation.[5]

Detailed Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chlorinating agent. For example, add thionyl chloride (SOCl₂, ~4 mL per gram of uracil) and a catalytic amount of dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP). Alternatively, a solution of bis(trichloromethyl) carbonate (BTC, 2 equivalents) in SOCl₂ can be used.[5]

-

Reaction: Heat the mixture to reflux (typically 65-80 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully evaporate the excess SOCl₂ under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Isolation: Neutralize the aqueous solution with a base (e.g., sodium carbonate solution) to a pH of 8-9. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be purified further by recrystallization or chromatography if necessary. A typical yield for this reaction is high, often around 95%.[5]

Experimental Protocol: Step 2 - Synthesis of this compound

Causality: This is a classic SNAr reaction where the highly nucleophilic methoxide anion displaces the chloride leaving groups at the C2 and C4 positions of the pyrimidine ring. The reaction is typically driven to completion by using an excess of sodium methoxide in methanol as both the nucleophile and the solvent.

Detailed Methodology (adapted from a similar procedure[2]):

-

Preparation of Nucleophile: In a three-neck round-bottom flask equipped with a thermometer, mechanical stirrer, and an inert gas inlet, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (2.2 equivalents) in small pieces to anhydrous methanol under an argon atmosphere. The reaction is exothermic.

-

Reaction Setup: Once all the sodium has dissolved, cool the resulting sodium methoxide solution to 0-5 °C using an ice bath.

-

Substrate Addition: Add a solution or suspension of 2,4-dichloropyrimidine (1 equivalent) in anhydrous methanol to the cooled sodium methoxide solution in small portions, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction by TLC for the disappearance of the starting material.

-

Isolation: Upon completion, cool the reaction mixture. If a precipitate (NaCl) has formed, it can be filtered off. The methanol is then removed under reduced pressure.

-

Purification: The resulting residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to afford this compound as the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic influence of the two methoxy groups.

Electrophilic Aromatic Substitution

The methoxy groups are strong activating, ortho-para directing groups. They significantly increase the electron density of the pyrimidine ring, particularly at the C5 position, making it susceptible to electrophilic attack. The C6 position is less reactive due to steric hindrance from the adjacent methoxy group at C4 and the ring nitrogen at N1.

Example: Nitration at the C5 Position A prime example of this reactivity is the nitration at the C5 position, a key step in the synthesis of functionalized pyrimidines.[2]

Caption: Electrophilic nitration of this compound occurs selectively at the C5 position.

Role in Nucleophilic Aromatic Substitution (SNAr)

While this compound itself is not typically a substrate for SNAr (as methoxy is a poor leaving group), its synthesis from 2,4-dichloropyrimidine is a classic example of this reaction. In dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[6] However, with strong, small nucleophiles like methoxide, and under forcing conditions, complete substitution at both positions is readily achieved to yield the desired 2,4-dimethoxy product.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of complex molecules.

Synthesis of Kinase Inhibitors

The pyrimidine core is prevalent in many approved kinase inhibitors. Functionalization of this compound, for example, by introducing a boronic acid at the C5 position, creates a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of libraries of potential drug candidates. A notable application is in the development of inhibitors for the p97/VCP ATPase, a target in cancer therapy.[7]

Caption: Suzuki coupling workflow using a this compound derivative.

Precursor for Bioactive Heterocycles

Derivatives such as 6-amino-2,4-dimethoxypyrimidine are used in multicomponent reactions to synthesize complex fused heterocyclic systems. For instance, it is a key reactant in the microwave-assisted synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a class of compounds that has demonstrated significant antiproliferative activity against various human tumor cell lines.[8]

Intermediate in Nucleoside Synthesis

The pyrimidine ring is the core of nucleosides like uridine and cytidine. Protected forms of pyrimidines, such as this compound, can serve as precursors in glycosylation reactions to form modified nucleoside analogues. These analogues are crucial in the development of antiviral and anticancer therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic tool in the arsenal of medicinal and synthetic chemists. Its well-defined properties, straightforward synthesis, and predictable reactivity at the C5 position make it an ideal scaffold for molecular elaboration. From the development of targeted cancer therapies to the creation of novel agrochemicals, the applications of this versatile pyrimidine derivative continue to expand, underscoring its enduring importance in the scientific community. This guide serves as a foundational resource, providing both the theoretical understanding and practical protocols necessary for its effective utilization in research and development.

References

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, R., et al. (2022).Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.

-

SpectraBase. (n.d.). this compound. Retrieved from [Link]

- Verma, A., et al. (2022).Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.

Sources

- 1. This compound | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-nitro-2,4-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. SPECIAL FEATURES OF THE NUCLEOPHILIC SUBSTITUTION OF HALOGEN IN ALKYL AND BENZYL HALIDES WITH ANIONS GENERATED FROM 4-HYDROXY-2-MERCAPTO-6-METHYLPYRIMIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 5. Cryptic halogenation reactions in natural product biosynthesis [ouci.dntb.gov.ua]

- 6. 194. Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 2,4-Dimethoxypyrimidine, a pivotal heterocyclic compound with significant applications in drug development and agrochemical research. Addressed to researchers, scientists, and professionals in the field, this document delves into its chemical properties, synthesis methodologies, and its role as a versatile building block in the creation of complex bioactive molecules.

Core Compound Profile: this compound

This compound, identified by the CAS number 3551-55-1 , is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound.[1] Its structure is characterized by a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions. This configuration imparts specific reactivity and solubility, making it a valuable precursor in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 3551-55-1 | PubChem[1] |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| Appearance | Clear colorless to light brown liquid/oil | ChemicalBook |

| Boiling Point | 204-205 °C | ChemicalBook |

| Density | 1.1501 g/mL at 25 °C | ChemicalBook |

| Refractive Index | n20/D 1.502 | ChemicalBook |

| Solubility | Soluble in various organic solvents |

Spectroscopic data is crucial for the identification and characterization of this compound. Researchers can refer to established databases such as PubChem for detailed spectral information.[1]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various routes, typically involving the modification of a pre-existing pyrimidine core. A common and effective strategy is the methylation of 2,4-dihydroxypyrimidine (uracil).

Experimental Protocol: Synthesis from Uracil

This protocol outlines a general procedure for the synthesis of this compound starting from uracil. The causality behind this experimental choice lies in the ready availability and relatively low cost of uracil as a starting material. The methylation of the hydroxyl groups of uracil is a standard and well-understood transformation in organic chemistry.

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to the suspension. The base is crucial for deprotonating the hydroxyl groups of uracil, thereby activating them for nucleophilic attack.

Step 2: Methylation

-

To the stirred suspension, add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at room temperature. The choice of methylating agent can influence reaction time and yield.

-

After the addition is complete, heat the reaction mixture to a temperature of 60-80 °C. The elevated temperature is necessary to drive the reaction to completion.

Step 3: Reaction Monitoring and Work-up

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This step is to quench the reaction and precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

Step 4: Purification

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthesis of this compound from Uracil.

Applications in Drug Development and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active molecules.

Precursor for Anticancer Agents

While this compound itself is not a therapeutic agent, its di-chloro analog, 2,4-dichloropyrimidine, is a critical building block in the synthesis of targeted cancer therapies. For instance, 2,4-dichloropyrimidine is a key raw material in the multi-step synthesis of AZD9291 (Osimertinib) and Pazopanib, both of which are important anti-cancer medications.[2] The conversion of this compound to 2,4-dichloropyrimidine is a feasible chemical transformation, highlighting its indirect but vital role in the production of these life-saving drugs.

Synthesis of 5-Substituted Uracils

This compound is a valuable precursor for the synthesis of 5-substituted uracils. These compounds have shown a range of biological activities, including antiproliferative properties.[3] The methoxy groups at the 2 and 4 positions can be readily hydrolyzed to the corresponding hydroxyl groups to yield the uracil ring system after modification at the 5-position.

Intermediate in Agrochemicals

Derivatives of this compound, particularly its amino-substituted analogs like 2-amino-4,6-dimethoxypyrimidine, are important intermediates in the synthesis of sulfonylurea herbicides.[4] These herbicides are widely used in agriculture due to their high efficacy and low toxicity to mammals.

Caption: Applications of this compound and its derivatives.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

-

Skin irritation (Category 2): Causes skin irritation.[1]

-

Serious eye irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined chemical properties and reactivity make it an essential tool for organic chemists. A thorough understanding of its synthesis, handling, and applications is crucial for leveraging its full potential in research and development.

References

-

Journal of Heterocyclic Chemistry. (2005). Synthesis of 5‐substituted uracils and 2,4‐dimethoxypyrimidines by wittig olefination. [Link]

-

PubChem. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. [Link]

-

ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. [Link]

Sources

A Guide to the Spectroscopic Characterization of 2,4-Dimethoxypyrimidine

Introduction: The Analytical Imperative for 2,4-Dimethoxypyrimidine

This compound is a key heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with two methoxy groups, imparts specific electronic and steric properties that are leveraged in the synthesis of more complex, biologically active molecules. The pyrimidine scaffold is central to life itself, forming the basis of nucleobases like thymine, cytosine, and uracil.[1] Consequently, the unambiguous structural confirmation of its derivatives is a prerequisite for any meaningful research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the structural elucidation and purity assessment of this compound. We will move beyond a simple presentation of data, focusing instead on the underlying principles, the rationale behind experimental choices, and the integrated interpretation of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This multi-faceted approach constitutes a self-validating system for structural verification, essential for regulatory compliance and reproducible scientific outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of NMR data, the following standardized numbering scheme for this compound (C₆H₈N₂O₂) will be used.

Caption: IUPAC numbering of the this compound structure.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a quantitative count and analysis of the distinct proton environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert, volatile, and its 12 equivalent protons give a sharp singlet at 0.00 ppm, providing a reliable reference point.[2]

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field strength improves signal dispersion and resolution, which is critical for unambiguous peak assignment.

Data Interpretation and Discussion:

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | Doublet (d) | 1H | H6 | The proton at the C6 position is adjacent to one proton (H5), resulting in a doublet. Its significant downfield shift is due to the deshielding effect of the adjacent electronegative ring nitrogen (N1). |

| ~6.05 | Doublet (d) | 1H | H5 | The proton at the C5 position is adjacent to one proton (H6), appearing as a doublet. It is shifted upfield relative to H6 as it is further from the direct influence of the ring nitrogens. |

| ~3.98 | Singlet (s) | 3H | OCH₃ at C4 | The three protons of this methoxy group are equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift is characteristic of methoxy groups attached to an aromatic system. |

| ~3.93 | Singlet (s) | 3H | OCH₃ at C2 | Similar to the C4-methoxy group, these three protons appear as a singlet. The slight difference in chemical shift from the other methoxy group arises from the subtle variation in the electronic environment at the C2 versus the C4 position. |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data sourced from spectral databases.[3][4]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. ¹³C NMR experiments require a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation and Discussion:

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.0 | C2 | This carbon is bonded to a ring nitrogen (N1) and an exocyclic oxygen, and is part of a C=N bond, causing a strong downfield shift into the characteristic range for carbons in amidine-like systems. |

| ~166.5 | C4 | Similar to C2, this carbon is bonded to a ring nitrogen (N3) and an exocyclic oxygen, resulting in a significant deshielding effect. |

| ~158.0 | C6 | This aromatic CH carbon is adjacent to a ring nitrogen (N1), which deshields it significantly compared to a standard benzene carbon. |

| ~105.5 | C5 | This aromatic CH carbon is situated between two carbon atoms and is least affected by the direct deshielding of the ring nitrogens, hence its more upfield position. |

| ~55.0 | OCH₃ at C4 | This signal is in the typical range for an sp³-hybridized carbon bonded to an oxygen atom. |

| ~54.5 | OCH₃ at C2 | Similar to the other methoxy carbon, its chemical shift is characteristic of an sp³ carbon attached to oxygen. |

Note: Data sourced from spectral databases.[3][5]

The combined NMR data provides a robust and internally consistent confirmation of the core structure: two distinct aromatic protons coupled to each other, two non-equivalent methoxy groups, and the correct number of unique aromatic and aliphatic carbons in their expected chemical shift regions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol:

-

Technique Selection: Attenuated Total Reflectance (ATR) is a modern, preferred method. It requires minimal sample preparation—a single drop of the neat liquid is placed on the ATR crystal (typically diamond or germanium).[3] Alternatively, the spectrum can be recorded using the traditional neat method with the liquid placed between two salt (NaCl or KBr) plates.

-

Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty ATR crystal or clean salt plates is taken first and automatically subtracted from the sample spectrum.

Data Interpretation and Discussion:

The IR spectrum provides a "fingerprint" of the molecule and confirms key structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3050 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Confirms the presence of protons on the pyrimidine ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Confirms the C-H bonds of the two methoxy groups. |

| 1610 - 1560 | C=N & C=C Stretch | Pyrimidine Ring | These strong absorptions are characteristic of the aromatic ring stretching vibrations in pyrimidines and related diazines.[1] |

| 1480 - 1400 | Ring Stretching | Pyrimidine Ring | Further confirmation of the heterocyclic aromatic system.[1] |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | A strong, prominent band indicating the stretching of the aryl C-O bond. |

| 1100 - 1000 | C-O Stretch (Alkyl Ether) | Ar-O-CH₃ | A strong band corresponding to the stretching of the alkyl O-C bond. |

The presence of strong bands for C=N, C=C, and C-O stretching, coupled with the absence of broad O-H (~3300 cm⁻¹) or C=O (~1700 cm⁻¹) bands, is fully consistent with the assigned structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates it from impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is the most common method. This high-energy technique induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Analysis: A quadrupole mass analyzer separates the ions based on their m/z ratio to generate the mass spectrum.

Data Interpretation and Discussion:

The molecular formula is C₆H₈N₂O₂, with a calculated molecular weight of 140.06 g/mol (monoisotopic mass).[3][6]

| m/z Value | Ion | Proposed Fragment Identity | Significance |

| 140 | [M]⁺• | Molecular Ion | The presence of this peak confirms the molecular weight of the compound. Its relative intensity gives an indication of its stability under EI conditions. |

| 139 | [M-H]⁺ | Loss of a hydrogen radical | A common fragmentation for aromatic systems. |

| 125 | [M-CH₃]⁺ | Loss of a methyl radical | Corresponds to the loss of a methyl group from one of the methoxy substituents. |

| 110 | [M-2CH₃]⁺• or [M-CH₂O]⁺• | Loss of two methyls or formaldehyde | A potential subsequent fragmentation or rearrangement. |

| 97 | [M-CH₃-CO]⁺ | Loss of a methyl radical followed by carbon monoxide | A common fragmentation pathway for methoxy-substituted aromatic rings. |

Key Fragmentation Pathway:

The primary fragmentation pathway under EI involves the loss of a methyl radical from the molecular ion, followed by the loss of a neutral carbon monoxide molecule.

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

This fragmentation pattern, anchored by a clear molecular ion peak at m/z 140, provides definitive confirmation of the compound's molecular weight and is consistent with the presence of two methoxy groups.[3]

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from multiple, orthogonal spectroscopic methods.

-

NMR establishes the precise carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom.

-

IR rapidly verifies the presence of key functional groups (aromatic ring, ether linkages) and the absence of others.

-

MS provides an exact molecular weight and a fragmentation pattern that corroborates the structure established by NMR and IR.

Each piece of data validates the others, creating a comprehensive and robust analytical package. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and drug development applications.

References

-

Srivastava, S. L., & Rohitashava. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics, 27(3), 447-455. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). This compound [¹H NMR]. Wiley-VCH GmbH. Retrieved January 4, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). This compound. Global Substance Registration System (GSRS). Retrieved January 4, 2026, from [Link]

-

Purdue University. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 2,4-Dimethoxypyrimidine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectra is crucial for the unambiguous identification and characterization of novel molecules. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2,4-dimethoxypyrimidine, a key heterocyclic scaffold found in numerous biologically active compounds.

This document will delve into the theoretical principles governing the chemical shifts observed in the ¹H NMR spectrum of this compound, present and interpret experimental data, and provide a detailed, field-proven protocol for acquiring high-quality NMR spectra for this class of compounds. The insights provided herein are intended to empower researchers to confidently interpret their own NMR data and to understand the subtle electronic effects that dictate the spectral features of substituted pyrimidines.

The Molecular Structure of this compound

To comprehend the ¹H NMR spectrum, a clear understanding of the molecule's structure and the electronic environment of each proton is essential. This compound possesses a six-membered aromatic ring containing two nitrogen atoms, which significantly influence the electron distribution within the ring. The two methoxy groups at positions 2 and 4 are strong electron-donating groups, which also play a critical role in determining the chemical shifts of the ring protons.

Caption: Molecular structure of this compound with proton labeling.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons (H5 and H6) and the protons of the two methoxy groups. The chemical shifts of these protons are highly informative about the electronic landscape of the molecule.

Factors Influencing Chemical Shifts in Pyrimidine Derivatives

The chemical shifts in pyrimidine systems are primarily governed by a combination of factors:

-

Aromaticity and Ring Currents: The delocalized π-electrons in the aromatic pyrimidine ring generate a ring current in the presence of an external magnetic field. This induced magnetic field deshields the protons attached to the ring, causing them to resonate at a lower field (higher ppm) compared to non-aromatic protons.[2]

-

Electronegativity of Nitrogen Atoms: The two nitrogen atoms in the pyrimidine ring are highly electronegative. They withdraw electron density from the ring, further deshielding the ring protons and shifting their signals downfield.[3]

-

Substituent Effects: The nature and position of substituents on the pyrimidine ring have a profound impact on the chemical shifts. Electron-donating groups (EDGs) like the methoxy groups (-OCH₃) in this compound increase the electron density of the ring. This increased electron density shields the ring protons, causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted pyrimidine.[3] Conversely, electron-withdrawing groups (EWGs) would deshield the protons and shift them downfield.[3]

Experimental ¹H NMR Data for this compound

The following table summarizes the experimental ¹H NMR chemical shift data for this compound in deuterated chloroform (CDCl₃).

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.0 | Doublet (d) | ~6.0 |

| H5 | ~6.2 | Doublet (d) | ~6.0 |

| OCH₃ (at C4) | ~3.9 | Singlet (s) | - |

| OCH₃ (at C2) | ~3.8 | Singlet (s) | - |

Data sourced from SpectraBase.[4]

Analysis of the Spectrum

-

Aromatic Protons (H5 and H6):

-

The signals for the two aromatic protons, H5 and H6, appear as doublets due to spin-spin coupling with each other. The typical coupling constant for ortho-protons in a six-membered aromatic ring is in the range of 6-10 Hz.[1]

-

H6 is observed at a significantly lower field (~8.0 ppm) compared to H5 (~6.2 ppm). This is because H6 is positioned between two electron-withdrawing nitrogen atoms, leading to a greater deshielding effect. H5, on the other hand, is adjacent to the electron-donating methoxy group at C4, which increases the electron density at this position and results in a more shielded, upfield chemical shift.

-

-

Methoxy Protons (-OCH₃):

-

The protons of the two methoxy groups each appear as a sharp singlet, as there are no adjacent protons for them to couple with.

-

The chemical shifts of the methoxy protons (~3.8-3.9 ppm) are in the expected region for protons on a carbon attached to an oxygen atom.[5] The slight difference in their chemical shifts arises from the different electronic environments at the C2 and C4 positions of the pyrimidine ring.

-

Solvent Effects on Chemical Shifts

The choice of solvent can influence the chemical shifts in ¹H NMR spectroscopy.[6] While the data in CDCl₃ is presented, using more polar solvents like DMSO-d₆ or acetone-d₆ can lead to shifts in the proton resonances. Generally, polar solvents can interact with the solute, particularly at the electronegative nitrogen atoms, which can alter the electron distribution and thus the chemical shifts of the ring protons. It is common to observe downfield shifts of aromatic protons in more polar solvents.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a standardized protocol for the analysis of this compound.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) to the NMR tube using a clean pipette. The choice of solvent is critical and should be one that dissolves the sample completely and has minimal overlapping signals with the analyte.[7]

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for obtaining a high-resolution spectrum.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can lock onto the residual proton signal of the deuterated solvent, making an internal standard often unnecessary.[8]

II. Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field. This is crucial for obtaining sharp lines and high resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans (can be increased for dilute samples to improve the signal-to-noise ratio)

-

-

Data Acquisition: Initiate the data acquisition. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

III. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[8]

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.[9]

-

Peak Picking and Analysis: Identify the chemical shift (in ppm) and multiplicity (singlet, doublet, etc.) of each signal. Measure the coupling constants (J-values) for any split signals.

Caption: General workflow for an NMR experiment.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and illustrative example of how fundamental principles of NMR spectroscopy can be applied to elucidate the structure of substituted heterocyclic compounds. The interplay of aromaticity, nitrogen electronegativity, and substituent effects results in a well-resolved and informative spectrum. By following a rigorous experimental protocol, researchers can obtain high-quality data that, when correctly interpreted, serves as a powerful tool for structural confirmation and characterization. This guide provides the foundational knowledge and practical steps necessary for scientists and professionals to confidently utilize ¹H NMR spectroscopy in their research and development endeavors involving pyrimidine-based molecules.

References

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. The Duke NMR Center Coupling constants [sites.duke.edu]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Infrared spectroscopy absorption peaks for 2,4-Dimethoxypyrimidine

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dimethoxypyrimidine

This guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectroscopy of this compound (CAS No: 3551-55-1), a key heterocyclic compound. Pyrimidine derivatives form the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals, making their unambiguous structural characterization a critical step in research and development.[1][2] Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for obtaining and interpreting the IR spectrum of this compound.

The Molecular Architecture of this compound

Understanding the infrared spectrum begins with a clear picture of the molecule's structure. This compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This ring is substituted with two methoxy (-OCH₃) groups at positions 2 and 4. The key vibrational units that will give rise to characteristic absorption peaks in the IR spectrum are:

-

The aromatic pyrimidine ring (C=C and C=N bonds).

-

The aromatic C-H bonds on the ring.

-

The two ether-like C-O bonds of the methoxy groups.

-

The aliphatic C-H bonds within the methyl groups.

The following diagram illustrates the molecular structure and highlights these key functional groups.

Caption: Molecular structure of this compound with key functional groups.

Core Principles: Predicting IR Absorption Peaks

The energy absorbed by a molecule during IR spectroscopy corresponds to specific vibrational modes. For this compound, we can predict the regions where absorption peaks will appear based on the vibrational frequencies of its constituent functional groups. This predictive exercise is fundamental to spectral interpretation.

-

Aromatic and Aliphatic C-H Stretching (3100-2800 cm⁻¹): The molecule contains two types of C-H bonds. The C-H bonds on the aromatic pyrimidine ring are expected to absorb at slightly higher wavenumbers (typically 3100-3000 cm⁻¹) than the C-H bonds of the aliphatic methyl (-CH₃) groups, which typically appear in the 2975-2850 cm⁻¹ range.[1]

-

Pyrimidine Ring Stretching (1600-1400 cm⁻¹): The pyrimidine ring contains both C=C and C=N double bonds. The stretching vibrations of these bonds are coupled and result in a series of characteristic, often strong, absorption bands in the fingerprint region. For substituted pyrimidines, these peaks are typically observed between 1600 cm⁻¹ and 1400 cm⁻¹.[4][5]

-

C-O Stretching (1300-1000 cm⁻¹): The presence of two methoxy groups introduces strong C-O (ether) linkages. Aryl ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band between 1075-1020 cm⁻¹. These are often some of the most intense peaks in the spectrum.

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations (scissoring, rocking, wagging) of C-H bonds and skeletal vibrations of the entire molecule. While complex, the pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.

Analysis of the Experimental FTIR Spectrum

While theoretical predictions provide a framework, experimental data provides the definitive fingerprint. The following table summarizes the principal absorption peaks observed in the FTIR spectrum of this compound, sourced from authoritative spectral databases.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Proposed Vibrational Assignment |

| ~3010 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Asymmetric CH₃ Stretch |

| ~2850 | Medium | Symmetric CH₃ Stretch |

| ~1595 | Strong | Pyrimidine Ring (C=N and C=C) Stretch |

| ~1560 | Strong | Pyrimidine Ring (C=N and C=C) Stretch |

| ~1465 | Strong | Asymmetric CH₃ Bend (Scissoring) |

| ~1430 | Strong | Pyrimidine Ring (C=N and C=C) Stretch |

| ~1250 | Very Strong | Asymmetric C-O-C (Aryl Ether) Stretch |

| ~1090 | Strong | Symmetric C-O-C (Aryl Ether) Stretch |

| ~985 | Strong | Ring Vibration / C-H Out-of-Plane Bend |

| ~810 | Strong | C-H Out-of-Plane Bend |

The experimental data aligns excellently with our theoretical predictions. The very strong absorption at ~1250 cm⁻¹ is a commanding feature, strongly indicative of the asymmetric aryl-ether C-O stretch. The series of strong peaks between 1600 and 1430 cm⁻¹ is characteristic of the pyrimidine ring vibrations.[4][5] The presence of both aromatic and aliphatic C-H stretching vibrations further confirms the molecular structure.

A Self-Validating Protocol for FTIR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a robust experimental protocol is essential. The following step-by-step methodology for the Potassium Bromide (KBr) pellet technique is a self-validating system, designed to minimize interference and produce a clean spectrum.[8][9]

Experimental Workflow: KBr Pellet Method

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology

-

Materials Preparation (The Trustworthiness Pillar):

-

Analyte: Use 1-2 mg of high-purity this compound.

-

Matrix: Use ~100 mg of dry, FTIR-grade Potassium Bromide (KBr). Causality: KBr is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and acts as an inert matrix.[9] It must be kept scrupulously dry (e.g., stored in an oven at >100°C) because water has strong IR absorptions (a broad peak ~3400 cm⁻¹ and a medium peak ~1640 cm⁻¹) that can obscure key spectral features.

-

-

Sample Grinding:

-

Thoroughly grind the 1-2 mg of this compound with an agate mortar and pestle.

-

Causality: The particle size of the solid sample must be reduced to less than the wavelength of the incident IR radiation (~2 μm) to minimize scattering of the IR beam (the Christiansen effect), which can distort peak shapes and the baseline.[10]

-

-

Mixing and Pellet Formation:

-

Add the ~100 mg of dry KBr to the ground sample in the mortar and mix intimately.

-

Transfer the mixture to a pellet-pressing die.

-

Place the die under a hydraulic press and apply 7-10 tons of pressure for approximately 1-2 minutes.

-

Causality: The high pressure causes the KBr to flow and encapsulate the sample particles, forming a transparent or translucent solid disk suitable for analysis.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

First, run a background spectrum with the sample chamber empty. The instrument stores this as a reference.

-

Causality: The background scan measures the spectrum of atmospheric components (CO₂, H₂O) and the instrument itself. This is automatically subtracted from the sample spectrum to provide a clean spectrum of only the analyte.

-

Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Identify the major absorption peaks and correlate them with the known vibrational frequencies of the functional groups as detailed in the table above. The absence of a broad O-H peak around 3400 cm⁻¹ and a C=O peak around 1700 cm⁻¹ validates the purity of the sample and confirms the absence of hydrolyzed or oxidized impurities.

-

Conclusion

The infrared spectrum of this compound is defined by a series of characteristic absorption peaks that directly correspond to its molecular structure. The most prominent features include the strong pyrimidine ring stretching vibrations between 1600-1430 cm⁻¹ and the very strong asymmetric C-O stretching of the methoxy groups around 1250 cm⁻¹. By following a systematic and well-understood experimental protocol, FTIR spectroscopy serves as a rapid, reliable, and indispensable tool for the structural verification and quality control of this important heterocyclic compound in a drug discovery and development setting.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder Department of Chemistry website. [Link: https://www.colorado.edu/chemistry-organic-chemistry/organic-chemistry-1-2311/2311-lab-manual/ir-spectroscopy-solids]

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from ResearchGate. [Link: https://www.researchgate.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advancement & Research. [Link: https://abjar.vandanapublications.com/index.php/ojs/article/view/89]

- Srivastava, S. L., et al. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. [Link: https://repository.ias.ac.in/168395/]

- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link: https://www.ijirset.com/upload/2015/july/10_MICROWAVE.pdf]

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from ResearchGate. [Link: https://www.researchgate.

- Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from NIU Department of Chemistry and Biochemistry. [Link: https://www.niu.edu/chembio/facilities/faraday/handouts/FTIR_Sample_Prep.pdf]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/137976]

- Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell Scientific Instrument Co., Ltd. [Link: https://www.drawell.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link: https://zenodo.org/records/15369611]

- National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Library of Medicine. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368022/]

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from JASCO website. [Link: https://jascoinc.com/knowledgebase/sampling-techniques-for-ftir-spectroscopy/]

- Wiley Science Solutions. (n.d.). This compound. SpectraBase. [Link: https://spectrabase.com/spectrum/iAwDhkxrF3]

- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja01191a034]

- Wiley Science Solutions. (n.d.). 2,4,6-Trimethoxypyrimidine. SpectraBase. [Link: https://spectrabase.com/spectrum/60iX8Z0X82Y]

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Spectroscopy/4.02%3A_IR_Spectroscopy]

- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/118946]

- Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from MilliporeSigma. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/d164204]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. researchgate.net [researchgate.net]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. This compound | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4-Dimethoxypyrimidine

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dimethoxypyrimidine. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of heterocyclic compounds. This document delves into the core fragmentation pathways, offering mechanistic insights grounded in established chemical principles.

Introduction: The Significance of Pyrimidine Fragmentation Analysis

Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] Consequently, synthetic pyrimidine derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[2] Mass spectrometry is an indispensable tool for the structural characterization of these novel compounds.[3] Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling both identification and the deduction of structural features.[3]

Understanding the fragmentation behavior of substituted pyrimidines, such as this compound, is crucial for the unambiguous interpretation of mass spectra. The presence and position of substituents dramatically influence the fragmentation pathways, providing valuable clues to the molecule's constitution. This guide will dissect the fragmentation of this compound, providing a logical framework for its spectral interpretation.

The Mass Spectrum of this compound: A Data-Driven Overview

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion and key fragments are summarized in the table below. The data presented is consistent with the mass spectrum available in the NIST Mass Spectrometry Data Center.[3][4]

| m/z | Proposed Fragment Ion | Relative Intensity |

| 140 | [C6H8N2O2]+• (Molecular Ion) | High |

| 125 | [M - CH3]+ | Moderate |

| 111 | [M - CHO]+ | Low |

| 97 | [M - CH3 - CO]+ | Moderate |

| 69 | [C3H3N2]+ | High |

Mechanistic Elucidation of the Fragmentation Pathways

The fragmentation of this compound under electron ionization (typically at 70 eV) is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 140. The fragmentation pathways are primarily dictated by the stability of the resulting cations and neutral losses. The presence of the methoxy groups and the aromatic pyrimidine ring are the key drivers of the observed fragmentation.

Initial Fragmentation Steps: Loss of a Methyl Radical and Formaldehyde

The initial fragmentation of the molecular ion involves the cleavage of the methoxy groups. Two primary pathways are proposed:

-

Pathway A: Loss of a Methyl Radical (•CH3) : The most common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical. This results in the formation of a stable oxonium ion. In the case of this compound, this leads to the fragment ion at m/z 125 .

-

Pathway B: Loss of Formaldehyde (CH2O) : A less prominent, but still significant, initial fragmentation involves a rearrangement reaction leading to the elimination of a neutral formaldehyde molecule. This pathway results in the fragment ion at m/z 110 .

Caption: Initial fragmentation of this compound.

Secondary Fragmentation: Formation of the Pyrimidine Core

The fragment ions formed in the initial steps undergo further fragmentation, leading to the characteristic ions observed in the lower mass range of the spectrum.

-

From m/z 125: The ion at m/z 125 can lose a molecule of carbon monoxide (CO) to form the fragment at m/z 97 .

-

From m/z 110: The ion at m/z 110 can undergo further fragmentation, including the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for nitrogen-containing heterocycles, leading to the ion at m/z 83 .

A significant fragmentation pathway involves the cleavage of the pyrimidine ring itself. The high relative intensity of the ion at m/z 69 suggests a stable fragment, likely corresponding to the [C3H3N2]+ species. This indicates a retro-Diels-Alder type fragmentation or a more complex ring cleavage and rearrangement process.

Caption: Proposed fragmentation cascade of this compound.

Experimental Protocol for Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring an electron ionization mass spectrum of a solid, volatile compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of approximately 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may vary depending on the sensitivity of the instrument.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

4.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source is suitable.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-200

-

Scan Speed: 1000 amu/s

-

Gas Chromatograph:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

4.3. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak and subtract the background spectrum to obtain a clean fragmentation pattern.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 140 and key fragment ions at m/z 125, 110, 97, and 69. The fragmentation is initiated by the loss of a methyl radical or formaldehyde from the methoxy substituents, followed by further cleavages of the resulting ions and the pyrimidine ring. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural elucidation of this and related pyrimidine derivatives in various scientific applications. This guide provides a foundational understanding and a practical protocol to aid researchers in their analytical endeavors.

References

-

IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved January 4, 2026, from [Link]

-

MDPI. (2021). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Retrieved January 4, 2026, from [Link]

-

International Journal of PharmTech Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from [Link]

-

IOSR Journals. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Pyrimidine, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 4, 2026, from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved January 4, 2026, from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved January 4, 2026, from [Link]

-

University of Greenwich. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. GALA. Retrieved January 4, 2026, from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 4, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved January 4, 2026, from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Pyrimidine, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

Sources

Biological activity of 2,4-Dimethoxypyrimidine and its derivatives

An In-Depth Technical Guide to the Biological Activity of 2,4-Dimethoxypyrimidine and its Derivatives

This guide provides an in-depth exploration of the synthesis, biological activities, and evaluation methodologies for this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work. The narrative emphasizes the rationale behind experimental design and provides actionable protocols for laboratory application.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic structure in biological systems, forming the core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biocompatibility has made pyrimidine and its derivatives a privileged scaffold in medicinal chemistry, leading to the development of drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][4] Among these, this compound serves as a crucial and versatile starting material or intermediate for synthesizing a multitude of biologically active compounds.[5][6] Its methoxy groups are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce diverse functionalities and explore structure-activity relationships (SAR).

Synthetic Strategies: From Core to Derivative

The generation of a diverse library of this compound derivatives is paramount for screening and identifying lead compounds. The synthesis typically begins with the construction of the core pyrimidine ring, followed by functionalization.

Core Synthesis and Functionalization

A common and efficient method for preparing the this compound core involves the methylation of 2-amino-4,6-dihydroxypyrimidine, which itself can be synthesized from readily available materials like guanidine nitrate and diethyl malonate.[5] Subsequent derivatization often involves nucleophilic substitution reactions where the methoxy groups at the C2 and C4 positions are displaced. The inherent electronic differences between the C2 and C4 positions often allow for site-selective reactions, although reaction conditions can be tailored to favor substitution at one position over the other.[7] More advanced techniques, such as microwave-assisted multicomponent reactions, offer a greener and more rapid alternative to conventional heating, often resulting in higher yields and easier purification.[8]

General Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

This protocol outlines a general approach for synthesizing derivatives from a 2,4-dichloropyrimidine intermediate, which can be readily prepared from uracil. This method is well-suited for diversity-oriented synthesis.[7]

Step 1: Preparation of 2,4-Dichloropyrimidine

-

Rationale: Chlorination of uracil or a similar precursor creates highly reactive sites at the C2 and C4 positions, making it an excellent electrophilic substrate for subsequent nucleophilic substitutions.

-

Procedure: Treat 2,4-dihydroxypyrimidine (uracil) with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux. After the reaction is complete, carefully quench the excess POCl₃ with ice water. The product, 2,4-dichloropyrimidine, can be isolated by extraction and purified.[9]

Step 2: Site-Selective Nucleophilic Aromatic Substitution (SNAr)

-

Rationale: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 position. This selectivity allows for the sequential introduction of different substituents.

-

Procedure: Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., DMF, ethanol). Add the first nucleophile (e.g., an amine or thiol, 1.0-1.2 equivalents) and a base (e.g., K₂CO₃ or Et₃N) if necessary. Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC. Upon completion, the monosubstituted product is isolated.[7][10]

Step 3: Second Nucleophilic Substitution

-

Rationale: The second chlorine atom can be displaced by a different nucleophile, often requiring more forcing conditions (higher temperature) due to the reduced electrophilicity of the ring after the first substitution.

-

Procedure: Subject the 4-substituted-2-chloropyrimidine intermediate to a second SNAr reaction with a different nucleophile. The reaction may require elevated temperatures to proceed to completion.

Step 4: Purification and Characterization

-

Rationale: Ensuring the purity and confirming the structure of the final compound is critical for reliable biological evaluation.

-

Procedure: Purify the crude final product using recrystallization or column chromatography. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10]

Caption: General workflow for synthesizing 2,4-disubstituted pyrimidine derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives are a cornerstone of modern cancer chemotherapy.[11] The this compound scaffold has given rise to numerous derivatives with potent antiproliferative activity against a range of human cancer cell lines, including lung, colon, breast, and liver cancers.[8][11][12][13]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes required for tumor growth and survival.

-

Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer.[7] By targeting kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can halt the cell cycle, prevent proliferation, and inhibit angiogenesis.[14][15][16][17][18][19]

-

Dihydrofolate Reductase (DHFR) Inhibition: Some derivatives act as potent inhibitors of DHFR, an essential enzyme in the folate metabolic pathway required for the synthesis of purines and pyrimidines.[9] Inhibition of DHFR leads to the depletion of nucleotide pools, thereby halting DNA synthesis and cell division.[12][20]

-

Induction of Apoptosis: Successful anticancer agents often induce programmed cell death (apoptosis) in cancer cells. Certain 2,4-diaminopyrimidine derivatives have been shown to induce apoptosis by causing a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[14]

Caption: Pyrimidine derivatives can inhibit kinases, blocking proliferation and inducing apoptosis.

Quantitative Evaluation of Anticancer Activity

The potency of novel pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value signifies higher potency.

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

| Hybrid 3a | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 | [11] |

| Compound 9k | A549 (Lung) | 2.14 | Palbociclib | - | [14] |

| Compound 9k | HCT-116 (Colon) | 3.59 | Palbociclib | - | [14] |

| Compound 13f | A549 (Lung) | 1.98 | Momelotinib | - | [14] |